molecular formula C15H16ClNO2 B3033416 2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol CAS No. 1019615-32-7

2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol

Cat. No.: B3033416
CAS No.: 1019615-32-7
M. Wt: 277.74 g/mol
InChI Key: IGJVJAPDDZOXRE-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for similar compounds suggests that they may be combustible and could cause severe skin burns and eye damage . They may also cause respiratory irritation and could be harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling these compounds .

Future Directions

The future directions for research on “2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol” could include further exploration of its biochemical properties and potential applications in proteomics research . Additionally, more studies could be conducted to understand its interactions with DNA and BSA protein .

Mechanism of Action

Mode of Action

Based on its structure, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzylic compounds are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various downstream effects, depending on the specific targets and pathways involved.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or inhibit its interactions with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol typically involves the reaction of 2-chlorobenzylamine with 6-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its biochemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-Bromobenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Iodobenzyl)amino]methyl}-6-methoxyphenol
  • 2-{[(2-Fluorobenzyl)amino]methyl}-6-methoxyphenol

Uniqueness

2-{[(2-Chlorobenzyl)amino]methyl}-6-methoxyphenol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in various substitution reactions, making the compound versatile for different synthetic applications. Additionally, the methoxy group enhances its solubility and stability, further contributing to its usefulness in research and industrial applications.

Properties

IUPAC Name

2-[[(2-chlorophenyl)methylamino]methyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-19-14-8-4-6-12(15(14)18)10-17-9-11-5-2-3-7-13(11)16/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJVJAPDDZOXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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